1,3-dimethyl-5-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione
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Description
1,3-dimethyl-5-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione is a useful research compound. Its molecular formula is C14H12N4O3S and its molecular weight is 316.34. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole and thiazole derivatives, have been reported to exhibit a broad range of biological activities . These activities include antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
For instance, some imidazole derivatives have been reported to show potent in vitro antipromastigote activity, which is justified by their desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .
Biochemical Pathways
Compounds with similar structures have been reported to affect various biochemical pathways, leading to their diverse biological activities .
Pharmacokinetics
The presence of certain functional groups, such as a prenyl chain, can make these compounds more lipophilic, which plays an important role in their antioxidant activity .
Result of Action
Compounds with similar structures have been reported to exhibit a broad range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the solubility of the compound in various solvents can affect its bioavailability and hence its efficacy . .
Properties
IUPAC Name |
1,3-dimethyl-5-[[1-(1,3-thiazol-2-yl)pyrrol-2-yl]methylidene]-1,3-diazinane-2,4,6-trione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O3S/c1-16-11(19)10(12(20)17(2)14(16)21)8-9-4-3-6-18(9)13-15-5-7-22-13/h3-8H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXWZJODHUZHYQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=CC=CN2C3=NC=CS3)C(=O)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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